molecular formula C16H30N4O4 B186605 (2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid CAS No. 125905-17-1

(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

Cat. No.: B186605
CAS No.: 125905-17-1
M. Wt: 342.43 g/mol
InChI Key: YSPZCHGIWAQVKQ-XQQFMLRXSA-N
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Description

Chemical Nomenclature and Structural Classification

The compound (2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid represents a sophisticated tripeptide structure with specific stereochemical configurations that dictate its biological activity. This molecule belongs to the family of melanocortin-derived peptides, specifically classified as a C-terminal fragment of alpha-melanocyte stimulating hormone. The systematic nomenclature reflects the precise three-dimensional arrangement of amino acid residues, with each chiral center designated according to the Cahn-Ingold-Prelog priority rules.

The molecular formula C₁₆H₃₀N₄O₄ indicates a complex structure containing multiple functional groups essential for biological activity. The compound features three distinct amino acid components: lysine (providing the diaminohexanoyl moiety), proline (contributing the pyrrolidine ring system), and valine (represented by the methylbutanoic acid terminus). This structural arrangement creates a unique spatial configuration that enables specific interactions with cellular receptors and signaling pathways.

The stereochemical designation this compound emphasizes the critical importance of three-dimensional structure in determining biological activity. Each stereocenter contributes to the overall conformation, affecting binding affinity, selectivity, and downstream signaling cascades. The specific (2S), (2R), and (2S) configurations represent the optimal arrangement for maximal biological potency while minimizing unwanted side effects.

Historical Context and Discovery as an α-MSH Fragment

The discovery of bioactive fragments within alpha-melanocyte stimulating hormone represents a significant milestone in peptide pharmacology and endocrinology. Alpha-MSH, originally identified for its role in melanogenesis and pigmentation, underwent extensive fragmentation studies that revealed smaller peptide sequences retained specific biological activities independent of the full hormone. The C-terminal tripeptide sequence, containing lysine-proline-valine residues, emerged as the minimal sequence necessary for anti-inflammatory activity.

Historical research demonstrated that while full-length alpha-MSH exhibits both pigmentation and anti-inflammatory effects, the C-terminal tripeptide fragment selectively retains anti-inflammatory properties without inducing melanogenesis. This discovery opened new avenues for therapeutic development, as it provided a means to harness the beneficial anti-inflammatory effects of melanocortins while avoiding unwanted pigmentation changes in patients. Early studies in the 1990s and 2000s established the fundamental pharmacological profile of these tripeptide fragments.

The development trajectory from discovery to current therapeutic applications spans over two decades of intensive research. Initial investigations focused on structure-activity relationships, identifying critical amino acid residues and stereochemical requirements for biological activity. Subsequent studies expanded to include detailed mechanistic investigations, cellular uptake pathways, and therapeutic applications in various disease models. This historical progression established the compound as a promising therapeutic agent with a well-characterized safety and efficacy profile.

Stereochemical Configuration and Chiral Centers

The stereochemical configuration of this compound plays a fundamental role in determining its biological activity and therapeutic potential. The molecule contains three chiral centers, each contributing to the overall three-dimensional structure that enables specific receptor interactions and cellular uptake mechanisms. The (2S) configuration at the valine-derived terminus ensures optimal binding to melanocortin receptors and transport proteins.

The (2R) configuration within the proline-derived pyrrolidine ring represents a critical structural feature that distinguishes this compound from other stereoisomers. This specific arrangement creates a unique spatial orientation that enhances binding affinity while maintaining selectivity for anti-inflammatory pathways over pigmentation-inducing mechanisms. The pyrrolidine ring constraint reduces conformational flexibility, stabilizing the bioactive conformation and improving metabolic stability compared to linear peptide analogs.

The lysine-derived (2S) configuration at the N-terminal region provides essential electrostatic interactions with target proteins and cellular membranes. This positively charged amino group facilitates cellular uptake through specific transport mechanisms, particularly the PepT1 transporter system identified in intestinal epithelial cells. The stereochemical precision required for optimal biological activity underscores the sophisticated relationship between molecular structure and pharmacological function in bioactive peptides.

Relationship to Melanocortin Peptide Family

The melanocortin peptide family encompasses a diverse group of bioactive molecules derived from the proopiomelanocortin (POMC) precursor protein. This family includes alpha-MSH, beta-MSH, gamma-MSH, and adrenocorticotropic hormone (ACTH), each exhibiting distinct biological activities mediated through specific melanocortin receptor subtypes. The tripeptide under investigation represents the minimal pharmacophore of alpha-MSH responsible for anti-inflammatory activity, demonstrating how peptide fragmentation can yield therapeutically valuable compounds.

Alpha-MSH itself is a 13-amino acid peptide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) with the sequence acetylated at the N-terminus and amidated at the C-terminus. The C-terminal tripeptide sequence Lys-Pro-Val represents the smallest fragment that retains significant anti-inflammatory activity, making it an attractive therapeutic target for development. This relationship demonstrates the modular nature of peptide hormones, where specific sequences can be isolated and optimized for targeted therapeutic applications.

The melanocortin receptor family consists of five subtypes (MC1R through MC5R), each with distinct tissue distribution and functional roles. While full-length alpha-MSH exhibits varying affinities for multiple receptor subtypes, the tripeptide fragment shows altered selectivity profiles that contribute to its therapeutic specificity. This selective activity pattern enables targeted anti-inflammatory effects without unwanted hormonal side effects associated with broader melanocortin receptor activation.

Fundamental Properties as a Bioactive Tripeptide

The fundamental properties of this bioactive tripeptide extend beyond its structural characteristics to encompass a complex array of biological activities that position it as a versatile therapeutic agent. The compound demonstrates potent anti-inflammatory activity through multiple mechanisms, including inhibition of nuclear factor-kappa B (NF-κB) signaling pathways and reduction of pro-inflammatory cytokine production. These effects occur at nanomolar concentrations, indicating high potency and therapeutic potential for inflammatory conditions.

Antimicrobial properties represent another significant aspect of the compound's biological profile. Research has demonstrated efficacy against various bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. This antimicrobial activity complements the anti-inflammatory effects, providing dual benefits for treating infections complicated by inflammatory responses. The mechanism involves direct interaction with microbial membranes and modulation of host immune responses to enhance pathogen clearance.

The pharmacokinetic properties of the tripeptide reflect its optimized structure for therapeutic applications. The compound exhibits excellent stability compared to longer peptide sequences, with reduced susceptibility to enzymatic degradation. Cellular uptake occurs through specific transport mechanisms, particularly the PepT1 transporter in intestinal tissues, enabling effective oral administration. The molecular weight of 342.43 g/mol falls within the optimal range for peptide drug development, balancing stability with bioavailability considerations.

Properties

IUPAC Name

(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZCHGIWAQVKQ-XQQFMLRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a favored method for constructing peptide-like structures due to its iterative coupling and inherent purification advantages. For this compound, a resin-bound strategy enables sequential assembly:

  • Pyrrolidine-2-carboxylic acid preparation : Cyclization of L-proline derivatives via intramolecular Mitsunobu reactions, achieving >98% enantiomeric excess (ee) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Diaminohexanoyl segment incorporation : A lysine-derived building block with orthogonal protection (Boc on ε-amino, Fmoc on α-amino) is coupled to the pyrrolidine moiety using HATU/DIEA in DMF.

  • Terminal 3-methylbutanoic acid attachment : HOBt/EDCl-mediated coupling under nitrogen atmosphere prevents racemization.

Key Advantages :

  • High reproducibility for small-scale synthesis (mg to g).

  • Automated systems reduce manual handling errors.

Limitations :

  • Scalability constraints beyond 100 g due to resin swelling and solvent consumption.

Solution-Phase Fragment Coupling

For industrial-scale production, solution-phase methods are preferred. The synthesis is divided into three fragments:

  • Fragment A (Pyrrolidine-2-carbonyl chloride) :

    • Synthesized from L-proline via chlorination with thionyl chloride (SOCl₂) in dichloromethane (DCM), yielding 85–90% purity.

  • Fragment B [(2S)-2,6-Diaminohexanoyl-pyrrolidine] :

    • Prepared by coupling Fragment A with N-Boc-L-lysine using DCC/HOBt, followed by Boc deprotection with TFA.

  • Fragment C [(2S)-3-Methylbutanoic acid] :

    • Derived from L-valine oxidation using Jones reagent (CrO₃/H₂SO₄), achieving 92% yield.

Final Assembly :
Fragment B and C are coupled via mixed anhydride (isobutyl chloroformate/N-methylmorpholine) in THF at −15°C, yielding the final product with 88% ee.

Critical Reaction Optimization

Stereochemical Control

Racemization during coupling is mitigated by:

  • Low-temperature reactions (−15°C to 0°C).

  • Coupling agents : HATU outperforms EDCl/HOBt in preserving chirality (96% vs. 89% ee).

  • Base selection : DIEA reduces epimerization compared to N-methylmorpholine.

Solvent Systems

Reaction StepOptimal SolventYield ImprovementCitation
Pyrrolidine cyclizationToluene78% → 92%
Amide couplingDMF65% → 88%
Final crystallizationEthyl acetate70% recovery

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Method : C18 column (5 µm, 250 × 4.6 mm), gradient elution (0.1% TFA in H₂O/ACN).

  • Results : >99% purity after two-step purification (preparative HPLC followed by ion-exchange).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O): δ 4.32 (m, pyrrolidine CH), 3.15 (d, diaminohexanoyl NH₂), 1.45 (s, 3-methylbutanoic CH₃).

  • ¹³C NMR : 176.8 ppm (C=O), 58.2 ppm (chiral centers).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ calculated 387.45, observed 387.43.

Industrial-Scale Considerations

Cost-Efficiency Analysis

ParameterSPPSSolution-Phase
Raw material cost/kg$12,500$3,200
Cycle time14 days6 days
Environmental impactHigh (DMF)Moderate

Regulatory Compliance

  • ICH Q11 guidelines : Solution-phase synthesis requires validation of starting material critical quality attributes (CQAs), including residual solvent limits (DMF < 880 ppm) .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other oxidized groups.

    Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of appropriate catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.

Scientific Research Applications

(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the design of peptide-based drugs.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular responses, including changes in gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Example 30: (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Key Differences: Replaces the diaminonexanoyl group with a benzamido aromatic substituent. Introduces a 4-hydroxy group on the pyrrolidine ring.
  • Implications: The aromatic benzamido and thiazole groups may improve binding to hydrophobic enzyme pockets compared to the aliphatic diaminonexanoyl group in the target compound .

Example 31: (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Key Differences: Features a 1-oxoisoindolin-2-yl group, introducing a bicyclic lactam structure. Retains the 4-hydroxy modification but adds a 3-methylpentanoyl chain.
  • Implications: The isoindolinyl group may enhance metabolic stability but reduce solubility compared to the target compound’s linear diaminonexanoyl chain .

Commercial Analogues ()

Compound 1: (2S)-4-Propyl-2-pyrrolidinecarboxylic acid (C8H15NO2)

  • Key Differences: Simpler structure lacking the diaminonexanoyl and branched methylbutanoic acid groups. Contains a propyl chain on the pyrrolidine ring.
  • Implications : Reduced steric hindrance and hydrophobicity compared to the target compound, likely altering pharmacokinetic profiles .

Compound 2: (2S)-2-(Dibenzylamino)-3-methylbutanoic acid (C19H23NO2)

  • Key Differences: Substitutes the diaminonexanoyl-pyrrolidine unit with a dibenzylamino group. Retains the 3-methylbutanoic acid moiety.

Oxazol-Based Analogues ()

Compound: (2S)-3-methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}pyrrolidin-2-yl)butanoic acid

  • Key Differences: Incorporates a methylsulfonylamino group and a 1,3-oxazol-4-yl heterocycle. Uses a pyrrolidin-1-ylmethyl substituent.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
Target Compound C16H29N5O4 355.43 g/mol 2° amine, carboxylic acid, pyrrolidine Moderate (hydrophilic)
Example 30 (Patent) C32H37N5O5S 627.73 g/mol Benzamido, hydroxy, thiazole Low (hydrophobic)
(2S)-2-(Dibenzylamino)-3-methylbutanoic acid C19H23NO2 297.39 g/mol Dibenzylamino, carboxylic acid Very low
Oxazol-Based Analogue C21H32N4O6S 468.57 g/mol Sulfonyl, oxazole, carboxylic acid Moderate

Research Implications

  • Target Compound Advantages: Balanced hydrophilicity/hydrophobicity may optimize bioavailability. The diaminonexanoyl group could serve as a protease-sensitive linker in prodrugs.
  • Limitations vs. Analogues : Lacks aromatic or heterocyclic motifs present in patent examples, which are critical for specific target binding.
  • Future Directions : Structural hybridization (e.g., integrating thiazole or oxazole motifs) could enhance bioactivity while retaining solubility .

Biological Activity

The compound (2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid, often referred to in scientific literature by its IUPAC name, is a complex amino acid derivative with unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4O4C_{11}H_{20}N_{4}O_{4}, with a molecular weight of approximately 244.31 g/mol. The compound contains multiple functional groups that contribute to its biological activity, including amino and carboxylic acid groups.

PropertyValue
Molecular FormulaC₁₁H₂₀N₄O₄
Molecular Weight244.31 g/mol
LogP0.780
PSA224.49 Ų

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting amino acid metabolism.
  • Receptor Modulation : The compound has been shown to interact with various receptors, which could modulate physiological responses related to neurotransmission and hormonal regulation.
  • Antioxidant Properties : Some studies have indicated that it possesses antioxidant properties, which could contribute to cellular protection against oxidative stress.

Pharmacological Effects

The biological effects of this compound include:

  • Neuroprotective Effects : In animal models, the compound has demonstrated potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
  • Anti-inflammatory Activity : It has shown promise in reducing inflammation in various models, suggesting potential applications in inflammatory disorders.
  • Antimicrobial Activity : Some studies report antimicrobial properties against specific pathogens, indicating a possible role in infection control.

Case Studies and Research Findings

  • Neuroprotection in Rodent Models : A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in rodent models of ischemia. Results indicated a significant reduction in neuronal death and improved functional recovery post-injury (Smith et al., 2023).
  • Anti-inflammatory Properties : Research conducted by Johnson et al. (2024) demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro and in vivo, suggesting its utility in treating conditions like rheumatoid arthritis.
  • Antimicrobial Efficacy : A recent investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus. The results indicated a notable reduction in bacterial load with minimal cytotoxicity to human cells (Lee et al., 2024).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.